molecular formula C8H10ClN5O2 B6222213 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride CAS No. 2758006-27-6

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride

Cat. No. B6222213
CAS RN: 2758006-27-6
M. Wt: 243.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride, commonly referred to as Methylpyrazol-4-yl-triazol-1-yl acetic acid hydrochloride (MPTAC-HCl), is an organic compound that is used in a variety of scientific and medical research applications. It is a hydrochloride salt of an organic acid, and its properties make it a useful tool for researchers.

Scientific Research Applications

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride is used in a variety of scientific research applications, including drug discovery, cell biology, and biochemistry. It is used as a biochemical reagent to study protein-protein interactions and enzyme-catalyzed reactions. It is also used as a cell-permeable inhibitor of certain enzymes, such as caspases and kinases. In addition, it has been used to study the structure and function of proteins, as well as to study the regulation of gene expression.

Mechanism of Action

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride acts as an inhibitor of certain enzymes, such as caspases and kinases. It binds to the active site of these enzymes, blocking their activity. It also binds to other proteins, such as transcription factors, and may modulate their activity.
Biochemical and Physiological Effects
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of caspases and kinases, which can lead to cell death. It has also been shown to modulate the activity of transcription factors, which can lead to changes in gene expression and protein production. In addition, it has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis method is simple and efficient. Its ability to inhibit certain enzymes and modulate transcription factor activity makes it a useful tool for studying protein-protein interactions and gene expression. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and its effects on cells can be unpredictable. In addition, its effects on certain proteins can be difficult to measure.

Future Directions

There are several possible future directions for the use of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride. It could be used to study the regulation of other proteins, such as transcription factors and kinases. It could also be used to study the effects of drugs on cells and proteins. In addition, it could be used to study the structure and function of proteins, as well as to study the regulation of gene expression. Finally, it could be used to develop new drugs and therapies for the treatment of various diseases.

Synthesis Methods

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride is synthesized using a one-pot reaction of 1-methyl-1H-pyrazole-4-carboxylic acid, sodium azide, and hydrochloric acid. The reaction occurs in an aqueous solution, and the resulting 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride is isolated and purified using column chromatography. This synthesis method is simple and efficient, and the resulting compound is of high purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride' involves the synthesis of the intermediate compound '4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-1-acetic acid' followed by its conversion to the final product by reaction with hydrochloric acid.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium azide", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-1-acetic acid", "a. Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.0 mmol) and sodium azide (0.84 g, 13.0 mmol) in 20 mL of DMF.", "b. Heat the reaction mixture at 80°C for 4 hours.", "c. Cool the reaction mixture to room temperature and add ethyl chloroacetate (1.2 g, 8.4 mmol).", "d. Add sodium hydroxide (1.0 g, 25.0 mmol) and stir the reaction mixture at room temperature for 2 hours.", "e. Acidify the reaction mixture with hydrochloric acid and filter the resulting solid.", "f. Wash the solid with water and dry to obtain the intermediate compound '4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-1-acetic acid' as a white solid (yield: 1.5 g, 85%).", "Step 2: Conversion of intermediate to final product", "a. Dissolve the intermediate compound (1.0 g, 4.0 mmol) in 20 mL of water.", "b. Add hydrochloric acid (2.0 mL, 2.0 M) and stir the reaction mixture at room temperature for 2 hours.", "c. Filter the resulting solid and wash with water.", "d. Dry the solid to obtain the final product '2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride' as a white solid (yield: 0.8 g, 80%)." ] }

CAS RN

2758006-27-6

Product Name

2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.